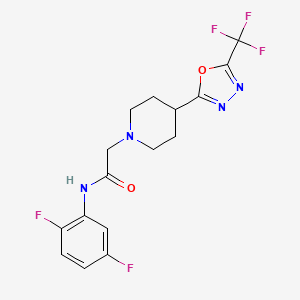
N-(2,5-difluorophenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-difluorophenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H15F5N4O2 and its molecular weight is 390.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,5-difluorophenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : C17H18F5N3O
- Molecular Weight : 363.34 g/mol
- Key Functional Groups :
- Difluorophenyl group
- Piperidine ring
- Trifluoromethyl oxadiazole moiety
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have shown that compounds containing oxadiazole moieties exhibit promising anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines.
Case Study : A derivative with a similar structure demonstrated an IC50 value of 6.2 µM against the colon carcinoma HCT-116 cell line and 27.3 µM against the human breast cancer T47D cell line .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. The presence of the trifluoromethyl group is known to enhance lipophilicity, which may improve membrane permeability and bioactivity against bacteria and fungi.
Research Findings : Compounds with similar scaffolds have shown significant antibacterial and antifungal activities in various assays .
Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes linked to cancer progression or microbial resistance. For example, studies on related oxadiazole compounds indicated that they could inhibit enzymes involved in cell proliferation pathways .
Interaction with Cellular Targets
The piperidine ring in the structure suggests potential interactions with neurotransmitter receptors or ion channels, which could contribute to neuropharmacological effects.
Data Table: Biological Activity Summary
科学的研究の応用
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to N-(2,5-difluorophenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide exhibit promising anticancer properties. The incorporation of oxadiazole moieties has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives with trifluoromethyl groups have shown improved potency due to increased lipophilicity and altered pharmacokinetics .
- Antimicrobial Properties :
- Neurological Applications :
Materials Science Applications
- Photocatalysis :
-
Polymer Chemistry :
- The compound's unique functional groups make it suitable for incorporation into polymer matrices to enhance thermal stability and chemical resistance. Research is ongoing into its use in developing advanced materials for coatings and adhesives that require high performance under extreme conditions .
Environmental Applications
- Pesticide Development :
Case Studies and Research Findings
特性
IUPAC Name |
N-(2,5-difluorophenyl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F5N4O2/c17-10-1-2-11(18)12(7-10)22-13(26)8-25-5-3-9(4-6-25)14-23-24-15(27-14)16(19,20)21/h1-2,7,9H,3-6,8H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSNGPAVAFZTJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F5N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













